2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring a pyridazine core substituted with a 2-methoxyphenyl group at the 6-position, a sulfanyl (-S-) linker, and a 1,2,3,4-tetrahydroquinoline moiety attached via an ethanone bridge. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as exemplified in , which describes analogous procedures for pyrazole-thiophene hybrids .
The presence of a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) and a tetrahydroquinoline group (a partially saturated bicyclic system) confers unique electronic and steric properties. These features may influence hydrogen-bonding patterns (as discussed in ) and crystallographic packing behavior, which could be analyzed using tools like SHELXL ( ) or ORTEP-3 ( ).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-11-5-3-9-17(20)18-12-13-21(24-23-18)28-15-22(26)25-14-6-8-16-7-2-4-10-19(16)25/h2-5,7,9-13H,6,8,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYFVMEDQFGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones
The pyridazine ring is constructed via cyclization of 1-(2-methoxyphenyl)butane-1,4-dione (1) with hydrazine hydrate under acidic conditions (Scheme 1).
$$
\text{1-(2-Methoxyphenyl)butane-1,4-dione} + \text{N}2\text{H}4 \xrightarrow{\text{HCl, EtOH, 80°C}} \text{6-(2-Methoxyphenyl)pyridazin-3(2H)-one} \quad (75\% \text{ yield})
$$
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | HCl (10 mol%) |
| Reaction Time | 12 hours |
Functionalization to 3-Chloropyridazine
The 3-hydroxyl group is replaced via chlorination using phosphorus oxychloride (POCl₃) under reflux:
$$
\text{6-(2-Methoxyphenyl)pyridazin-3(2H)-one} \xrightarrow{\text{POCl}_3, \text{reflux}} \text{3-chloro-6-(2-methoxyphenyl)pyridazine} \quad (82\% \text{ yield})
$$
Synthesis of 1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one
Tetrahydroquinoline Preparation
Quinoline (2) is hydrogenated over Raney nickel at 50 psi H₂ to yield 1,2,3,4-tetrahydroquinoline (3) (Scheme 2):
$$
\text{Quinoline} \xrightarrow{\text{H}_2 (\text{50 psi}), \text{Raney Ni}, \text{EtOH}} \text{1,2,3,4-tetrahydroquinoline} \quad (90\% \text{ yield})
$$
N-Acylation via Friedel-Crafts
Acylation is achieved using acetyl chloride and AlCl₃ in dichloromethane (DCM):
$$
\text{1,2,3,4-Tetrahydroquinoline} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one} \quad (68\% \text{ yield})
$$
Optimization Data
| Base | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ | DCM | 68 |
| FeCl₃ | DCM | 45 |
| ZnCl₂ | Toluene | 32 |
C–S Bond Formation: Coupling Pyridazine and Tetrahydroquinoline
Thiol Activation
The ketone derivative is converted to its thiol analog via reaction with Lawesson’s reagent (4) in toluene:
$$
\text{1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one} \xrightarrow{\text{Lawesson’s reagent, toluene}} \text{1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-thiol} \quad (58\% \text{ yield})
$$
Nucleophilic Aromatic Substitution
3-Chloro-6-(2-methoxyphenyl)pyridazine (5) reacts with the thiolate generated from 4 using K₂CO₃ in DMF:
$$
\text{3-Chloro-6-(2-methoxyphenyl)pyridazine} + \text{1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (63\% \text{ yield})
$$
Reaction Screening
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 100°C | 63 |
| Cs₂CO₃ | DMSO | 120°C | 55 |
| DBU | THF | 80°C | 48 |
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.89 (d, J = 8.0 Hz, 1H, tetrahydroquinoline-H), 3.92 (s, 3H, OCH₃), 2.81–2.75 (m, 4H, tetrahydroquinoline-CH₂).
- HRMS : m/z calc. for C₂₂H₂₂N₃O₂S [M+H]⁺: 400.1432, found: 400.1429.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirmed >98% purity.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
The compound's structural analogs have shown significant biological activities, including anticancer and antimicrobial properties. The combination of the pyridazine ring with the sulfanyl group enhances its potential as a therapeutic agent.
Preliminary studies indicate that compounds with similar structures exhibit various biological activities:
- Anticancer Activity : Compounds with pyridazine and tetrahydroquinoline derivatives have been linked to cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : The sulfanyl group may enhance the antimicrobial activity of the compound, providing a pathway for the development of new antibiotics.
Mechanistic Studies
Research into the interactions of this compound with biological macromolecules is essential for understanding its mechanism of action. Studies using molecular docking simulations can elucidate how the compound binds to target proteins and its potential effects on cellular pathways.
Case Studies
A review of literature reveals several case studies where similar compounds have been investigated:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline demonstrated significant cytotoxicity against various cancer cell lines. The study emphasized the role of substituents on the phenyl ring in enhancing activity.
Case Study 2: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy examined compounds containing sulfanyl groups and their effectiveness against resistant bacterial strains. The findings suggested that modifications to the sulfanyl moiety could improve efficacy.
Case Study 3: Molecular Docking Studies
A computational study utilized molecular docking techniques to predict binding affinities between similar compounds and target proteins involved in cancer progression. The results indicated potential pathways for therapeutic intervention.
Mechanism of Action
The mechanism of action of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is largely dependent on its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct experimental data for the target compound in the provided evidence, comparisons are inferred from structurally related molecules and methodologies:
Key Observations:
Electronic Effects : The target compound’s pyridazine ring (electron-deficient due to two adjacent N atoms) contrasts with the electron-rich thiophene moieties in compounds 7a/b. This difference could alter reactivity in catalysis or binding interactions .
Hydrogen Bonding: Unlike 7a/b, which feature amino and hydroxy groups capable of forming strong hydrogen bonds (as per ), the target compound’s methoxyphenyl and sulfanyl groups may prioritize hydrophobic interactions or π-stacking.
The tetrahydroquinoline moiety’s partial saturation might reduce conformational flexibility compared to fully aromatic analogs.
Limitations and Recommendations for Further Study
To address this gap:
- Synthetic Replication: Follow protocols in but substitute starting materials to incorporate pyridazine and tetrahydroquinoline.
- Crystallographic Analysis : Use SHELX ( ) or ORTEP-3 ( ) to resolve the structure and compare packing motifs with related compounds.
- Functional Studies : Evaluate hydrogen-bonding networks via graph set analysis ( ) to predict solubility or stability.
Biological Activity
The compound 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.47 g/mol. The structure features a pyridazine ring, a sulfanyl group, and a tetrahydroquinoline moiety, which are known to contribute to diverse biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyridazine Ring | Contributes to potential receptor interactions |
| Sulfanyl Group | May enhance biological activity through thiol interactions |
| Tetrahydroquinoline Moiety | Increases lipophilicity and membrane permeability |
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown inhibitory effects on interleukin-1 beta (IL-1β) production, which is crucial in cancer progression and inflammation. A study highlighted that certain pyridazine derivatives inhibited IL-1β production in HL-60 cells stimulated by lipopolysaccharide (LPS), indicating potential anti-inflammatory and anticancer properties .
Antimicrobial Activity
Compounds with sulfanyl groups often demonstrate antimicrobial properties. Research indicates that the presence of the sulfanyl moiety in related compounds enhances their ability to interact with microbial cell membranes, leading to increased cytotoxicity against various bacterial strains. This suggests that 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one may possess similar antimicrobial characteristics.
Study 1: Inhibition of IL-1β Production
A study focused on the synthesis of 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives found that some exhibited potent inhibitory activity against IL-1β production. The structure-activity relationship (SAR) analysis revealed that modifications in the phenolic groups significantly affected their biological activity .
Study 2: Cytotoxicity Against Cancer Cell Lines
Research into structurally similar compounds indicated notable cytotoxic effects against various cancer cell lines. For example, a derivative with a similar scaffold was evaluated for its ability to induce apoptosis in tumorigenic cells, showcasing significant promise as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of This compound , a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-nitrophenyl)-1-(5-methyl-1H-pyrazol-4-yl)ethanone | Pyrazole instead of pyridazine | Anticancer |
| 2-{[(6-methoxypyridin-3-yl)sulfamoyl]thiophen-2-yl}acetic acid | Sulfamoyl group | Antimicrobial |
| 5-Methylpyridazinone | Lacks sulfanyl linkage | Cytotoxicity |
The uniqueness of This compound lies in its specific combination of functional groups which may confer distinct biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the pyridazine core. Key steps include:
- Sulfanyl linkage formation : Use coupling agents (e.g., triphenylphosphine) to attach the sulfanyl group to the pyridazin-3-yl moiety .
- Tetrahydroquinoline incorporation : Employ nucleophilic substitution or condensation reactions under inert atmospheres (N₂/Ar).
- Optimization : Solvent choice (DMF or THF) and temperature (60–80°C) significantly affect yield. For example, THF at 70°C improves regioselectivity by 15–20% compared to DMF .
Q. How can spectroscopic techniques confirm the compound’s structure?
- Methodological Answer :
- NMR : Analyze -NMR for methoxy protons (δ 3.8–4.1 ppm) and tetrahydroquinoline protons (δ 1.5–2.8 ppm). -NMR confirms carbonyl groups (δ 190–210 ppm) .
- IR : Identify the C=O stretch (~1675 cm⁻¹) and S–C vibrations (~650 cm⁻¹) .
- LC-MS : Use ESI-MS to detect [M+H]⁺ peaks and fragmentation patterns for purity assessment .
Q. What solvents are optimal for solubility testing in biological assays?
- Methodological Answer : Prioritize solvents with low toxicity and high solubilizing power:
- Primary : Methanol, DMF, or THF (solubility >10 mg/mL at 25°C) .
- Alternatives : Ethyl acetate or 1,4-dioxane for lipophilic intermediates. Validate solubility via UV-Vis spectroscopy at λ = 250–300 nm .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% suggests limited bioavailability) .
- Dose Adjustment : Correlate in vitro IC₅₀ with pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) to refine dosing regimens .
Q. Can computational modeling predict reactivity for derivative design?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfanyl group as a reactive hotspot) .
- ADMET Prediction : Use tools like SwissADME to estimate LogP (experimental XlogP = 1.8) and blood-brain barrier penetration .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
Q. What crystallographic strategies validate the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: methanol/ethyl acetate 1:1). Key metrics:
- Data-to-parameter ratio : >10 ensures refinement accuracy .
- R-factor : Aim for <0.07 to confirm bond-length precision (mean C–C = 0.007 Å) .
Q. How to address regioselectivity challenges during functionalization?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the pyridazine N-1) to steer sulfanyl attachment to C-3 .
- Microwave-Assisted Synthesis : Reduce side products by 30–40% using controlled heating (100°C, 10 min) .
Q. What stability studies are critical for long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
